Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane is an organophosphorus compound with the molecular formula C4H10KO3PS. It is a pentavalent derivative of organophosphines and is known for its stability towards oxidation. This compound is often used as a synthetic intermediate in the preparation of other organophosphorus compounds due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane can be synthesized through the reaction of diethyl phosphorochloridothioate with potassium hydroxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:
(C2H5O)2P(S)Cl+KOH→(C2H5O)2P(S)OK+HCl
Industrial Production Methods
In industrial settings, the production of diethoxy(potassiooxy)phosphine sulfide involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethoxyphosphoryl sulfide.
Reduction: It can be reduced to form diethoxyphosphine.
Substitution: The potassium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or metal salts can be used for substitution reactions.
Major Products
Oxidation: Diethoxyphosphoryl sulfide.
Reduction: Diethoxyphosphine.
Substitution: Various substituted phosphine sulfides depending on the substituent used.
Scientific Research Applications
Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethoxy(potassiooxy)phosphine sulfide involves its ability to interact with various molecular targets through its phosphine sulfide group. This group can form stable complexes with metal ions and other electrophiles, making it a versatile reagent in chemical reactions. The compound’s stability towards oxidation allows it to act as a protective agent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diethoxyphosphoryl sulfide
- Diethoxyphosphine
- Potassium diethyl phosphorothioate
Uniqueness
Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane is unique due to its combination of stability and reactivity. Unlike diethoxyphosphoryl sulfide, it is more stable towards oxidation, making it a preferred intermediate in synthetic chemistry. Compared to diethoxyphosphine, it offers better solubility and ease of handling. Its potassium salt form also provides versatility in substitution reactions, which is not as easily achieved with other similar compounds.
Properties
IUPAC Name |
potassium;diethoxy-oxido-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJCAYMARFNMQB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)([O-])OCC.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10KO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.